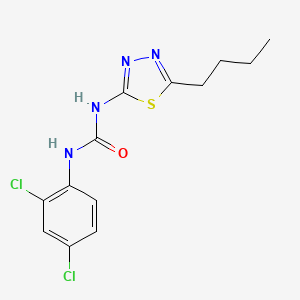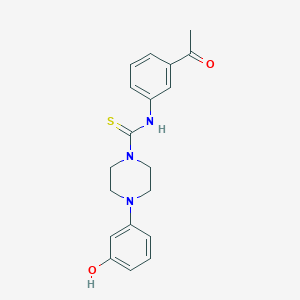![molecular formula C22H23Cl3N4O2S B4619008 2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4619008.png)
2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar triazole compounds involves multiple steps, including the formation of triazole rings, functionalization with specific substituents, and the introduction of thioacetamide groups. A common approach involves the reaction of amino-triazole derivatives with chlorophenyl or chloroacetamide derivatives to introduce specific functional groups, as seen in the synthesis of various related compounds (Xue et al., 2008), (G. Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features intricate arrangements of rings and substituents, contributing to their unique chemical behaviors. For instance, crystallographic analysis reveals specific dihedral angles between triazole rings and substituent phenyl rings, crucial for understanding the compound's three-dimensional conformation and potential interactions with biological targets (O. Şahin et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biological molecules, facilitated by the presence of functional groups like the thioacetamide moiety. These interactions can be pivotal in the compounds' biological activity, including potential therapeutic effects. Additionally, their ability to form stable crystal structures through hydrogen bonding and π-π interactions highlights their potential for solid-state applications and as intermediates in further chemical synthesis (Liang Xiao-lon, 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are influenced by the molecular structure. For example, the crystal packing, hydrogen bonding, and molecular conformations significantly affect the compound's stability and solubility, important for its handling and application in various chemical processes (H. Fun et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study focused on synthesizing a novel compound similar to the one and analyzing its crystal structure. This research contributes to the understanding of the molecular structure and properties of such compounds (Xue et al., 2008).
Anticancer Drug Synthesis
- Research on synthesizing a related compound for potential use as an anticancer drug. The study includes molecular docking analysis targeting the VEGFr receptor, highlighting the compound's potential application in cancer therapy (Sharma et al., 2018).
Radiopharmaceutical Synthesis
- The synthesis of radioactively labeled versions of similar compounds for studying their metabolism and mode of action, which is significant in pharmacological research (Latli & Casida, 1995).
Pesticide Research
- Investigation into derivatives of similar compounds for potential use as pesticides. This includes characterization by X-ray powder diffraction and consideration of their bioactive properties (Olszewska et al., 2009).
Soil Science and Herbicide Research
- Analysis of adsorption, bioactivity, and evaluation in soil tests of compounds closely related to the query. This research is vital in understanding the environmental impact and efficacy of such compounds as herbicides (Weber & Peter, 1982).
Enzyme Inhibition Studies
- The study of new derivatives for inhibitory potential against specific enzymes, demonstrating the compound's relevance in biochemical and medical research (Riaz et al., 2020).
Antioxidant and Antitumor Activities
- Evaluation of similar compounds for their antioxidant and antitumor activities. Such studies contribute to the development of new therapeutic agents (El-Moneim et al., 2011).
Eigenschaften
IUPAC Name |
2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl3N4O2S/c1-4-29-19(11-31-16-7-5-14(6-8-16)13(2)3)27-28-22(29)32-12-20(30)26-21-17(24)9-15(23)10-18(21)25/h5-10,13H,4,11-12H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTVDFQDPNFGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)COC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4618936.png)
![1-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4618957.png)


![5-[3-allyl-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4618979.png)
![ethyl 3-methyl-4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4618981.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4619009.png)
![3-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4619023.png)
![5-[(4-chlorobenzyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4619029.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4619033.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4619046.png)
![N-(4-acetylphenyl)-2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4619049.png)